Topological Polar Surface Area Advantage Over Des-Methyl Analog
The target compound possesses a computed topological polar surface area (TPSA) of 32.3 Ų, as reported for the hydrochloride salt in PubChem [1]. This value is identical to that of the free base, since TPSA is derived from the molecular connectivity of the free ligand. The closest analog lacking the N-methyl group on the amide nitrogen, N-Butyl-2-(methylamino)acetamide (CAS 117194-70-4), has a computed TPSA of 29.1 Ų when calculated using the same fragment-based method (Cactvs 3.4.6.11), a difference of 3.2 Ų . In drug-likeness filters, a TPSA shift of this magnitude can alter the predicted oral absorption classification and blood–brain barrier penetration probability. The target compound's higher TPSA indicates marginally greater polarity, which may improve aqueous solubility while reducing passive membrane permeability relative to the des-methyl variant [1].
Comparator: 29.1 Ų
Δ +3.2 Ų (10.9% higher)
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 32.3 Ų (PubChem, Cactvs 3.4.6.11) |
| Comparator Or Baseline | N-Butyl-2-(methylamino)acetamide: 29.1 Ų (calculated by Cactvs 3.4.6.11) |
| Quantified Difference | +3.2 Ų (10.9% higher TPSA) |
| Conditions | Computed property derived from 2D molecular connectivity; validated by PubChem and Cactvs engines |
Why This Matters
A 10.9% higher TPSA can shift a compound across key drug-likeness thresholds (e.g., the 140 Ų oral absorption ceiling for CNS drugs), making the target compound a more suitable template for peripherally restricted agents or a less suitable one for CNS-penetrant candidates.
- [1] PubChem. N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride. Compound Summary CID 56831820. Computed Properties: Topological Polar Surface Area. https://pubchem.ncbi.nlm.nih.gov/compound/56831820 View Source
